Linoleic Acid-biotin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Linoleic acid is an essential fatty acid and one of the most abundant polyunsaturated fatty acids (PUFAs) in the western diet. Deficiencies in linoleic acid are linked to defective wound healing, growth retardation, and dermatitis. Linoleic acid is metabolized by 15-LO in both plants and animals to form 9- and 13-HODE. Linoleic acid-biotin was designed to allow linoleic acid to be detected in complexes with protein-binding partners such as fatty acid binding proteins (FABPs). Biotinylated lipids have been used to capture lipid-associated proteins in the study of lipid signaling and transport.

Applications De Recherche Scientifique

Biotin Synthesis from Fatty Acids

Linoleic acid, a C18 fatty acid, has been observed to play a role in the biosynthesis of biotin. Studies have shown that certain yeasts can convert linoleic acid into pimelic acid, a precursor for biotin synthesis. This conversion was also observed in strains of the yeast Rhodotorula rubra, indicating a pathway from linolenic acid to pimelic acid (Ohsugi et al., 1988). Additionally, the incorporation of linoleic acid into biotin by Bacillus species shows its efficiency as a precursor for biotin accumulation (Ohsugi et al., 1983).

Role in Health and Disease

Conjugated linoleic acid (CLA), a derivative of linoleic acid, has shown potential in various health areas. Animal studies and clinical trials suggest CLA could be beneficial in controlling body fat, enhancing immunity, reducing inflammation, and possibly having anti-carcinogenic properties (Pariza, 2004). Furthermore, CLA has been associated with reduced adipose tissue through apoptosis, indicating its role in body fat regulation and potential implications in conditions like obesity and diabetes (Tsuboyama-Kasaoka et al., 2000).

Metabolic Effects

Studies have also shown that dietary biotin can affect the desaturation and elongation of linoleic acid. In chickens, biotin deficiency resulted in altered fatty acid profiles in liver and heart lipids, suggesting a role for biotin in fatty acid metabolism (Watkins, 1990). The administration of linoleic acid did not significantly increase the excretion of methylmalonic acid, indicating its limited impact in certain metabolic conditions like methylmalonic acidaemia (Wolff et al., 1985).

Nutritional Supplementation

In dairy cows, supplementation with biotin and nicotinamide, which can affect linoleic acid metabolism, showed changes in serum glucose, fatty acid concentrations, and oxidative stress markers. This indicates potential nutritional and metabolic benefits of these supplements in dairy production (Wei et al., 2018).

Bacterial Biosynthesis and Applications

Bacterial biosynthesis of CLA from linoleic acid offers a promising approach for commercial production, with applications in food supplements due to its health benefits. Understanding bacterial CLA production mechanisms could lead to advancements in producing health-beneficial isomers (Yang et al., 2017).

Propriétés

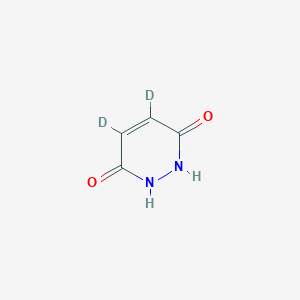

Formule moléculaire |

C28H48N4O3S |

|---|---|

Poids moléculaire |

520.8 |

Synonymes |

9Z,12Z-octadecadienoyl-N’-biotinoyl-1,5-diaminopentane |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.